3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol
Overview
Description
“3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol” is a chemical compound with the CAS Number: 1374639-76-5 . It has a molecular weight of 251.72 . The compound is generally used for ANDA and DMF filing, toxicity study of respective drug formulation, Quality Control (QC) of Ribociclib manufacturing .
Molecular Structure Analysis
The molecular formula of this compound is C12H14ClN3O . The InChI Code is 1S/C12H14ClN3O/c13-12-14-8-9(4-3-7-17)11(16-12)15-10-5-1-2-6-10/h8,10,17H,1-2,5-7H2,(H,14,15,16) .Scientific Research Applications
1. Synthesis of Heterobicycles and Amplifiers of Phleomycin
Research by Brown, Cowden, and Strekowski (1982) explored the synthesis of unfused heterobicycles, including thienyl- and thiazolyl-pyrimidines with strongly basic side chains. These compounds, including variants of 2-chloropyrimidine, were studied for their activities as amplifiers of phleomycin, a glycopeptide antibiotic (Brown, Cowden, & Strekowski, 1982).
2. Antioxidant, Antimicrobial, and Antitubercular Activities
Chandrashekaraiah et al. (2014) synthesized new pyrimidine-azitidinone analogues, investigating their antioxidant, antimicrobial, and antitubercular properties. These compounds, including 1-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-methylphenyl)-3-chloro-4-(2-mercaptoquinolin-3-yl)azetidin-2-one, were tested against various bacterial, fungal strains, and Mycobacterium tuberculosis (Chandrashekaraiah, Lingappa, Channe Gowda, & Bhadregowda, 2014).
3. Supramolecular Structures and Molecular Electronics
In 2011, Cheng et al. studied the supramolecular structures of compounds including 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate. They analyzed molecular-electronic structures, hydrogen bonding, and base pairing, which are crucial for understanding nucleic acid structures and functions (Cheng, Chen, Liu, Wu, & Guo, 2011).
4. Synthesis of Pyrimidin-4-ols and Chlorination Studies
Harnden and Hurst (1990) described the synthesis of pyrimidin-4-ols with nitrogen functionality, exploring different chlorination techniques. These studies are essential for understanding the chemical properties and reactions of pyrimidine derivatives (Harnden & Hurst, 1990).
5. Synthesis and Pharmacological Screening
Bhat et al. (2014) conducted a study on the synthesis of novel pyrimidine derivatives, including their pharmacological and biological screening. This research helps in understanding the potential therapeutic applications of pyrimidine-based compounds (Bhat, Kumar, Nisar, & Kumar, 2014).
properties
IUPAC Name |
3-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]prop-2-yn-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c13-12-14-8-9(4-3-7-17)11(16-12)15-10-5-1-2-6-10/h8,10,17H,1-2,5-7H2,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGKAGOTEWCHJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC(=NC=C2C#CCO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101182127 | |
Record name | 3-[2-Chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-propyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101182127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol | |
CAS RN |
1374639-76-5 | |
Record name | 3-[2-Chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-propyn-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374639-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[2-Chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-propyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101182127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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